molecular formula C6H8ClN3O B1652612 3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride CAS No. 15199-08-3

3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride

Cat. No.: B1652612
CAS No.: 15199-08-3
M. Wt: 173.60
InChI Key: IJSQLPNYHOZZAJ-UHFFFAOYSA-N
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Description

3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile or amide, followed by cyclization and subsequent hydrochloride salt formation . The Dimroth rearrangement is also a notable synthetic strategy used in the preparation of pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of protein kinases or other enzymes critical for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which can influence its solubility and bioavailability. Its distinct chemical properties and potential biological activities make it a valuable compound for further research and development .

Properties

IUPAC Name

3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.ClH/c10-6-4-1-7-2-5(4)8-3-9-6;/h3,7H,1-2H2,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSQLPNYHOZZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10713159
Record name 1,5,6,7-Tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10713159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15199-08-3
Record name NSC116521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5,6,7-Tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10713159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride
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Reactant of Route 3
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Reactant of Route 4
3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride
Reactant of Route 5
3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride
Reactant of Route 6
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